molecular formula C19H28BrNO3 B565806 erythro-Glycopyrronium bromide CAS No. 129784-12-9

erythro-Glycopyrronium bromide

Cat. No.: B565806
CAS No.: 129784-12-9
M. Wt: 398.341
InChI Key: VPNYRYCIDCJBOM-QQTWVUFVSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

erythro-Glycopyrronium bromide (CAS 51186-83-5) is a high-purity synthetic quaternary ammonium compound and a muscarinic receptor antagonist of significant interest in pharmacological and chemical research . Its primary research value lies in its mechanism of action as a long-acting anticholinergic agent that competitively blocks muscarinic receptors, thereby inhibiting cholinergic transmission . This compound is a critical tool for studying conditions mediated by muscarinic receptors, including investigations into hyperhidrosis (excessive sweating), severe drooling (sialorrhea), chronic obstructive pulmonary disease (COPD), and gastrointestinal ulcers . A key characteristic that makes this compound particularly valuable for research is that it does not effectively cross the blood-brain barrier, resulting in peripheral effects with minimal to no central nervous system activity, which allows researchers to isolate peripheral cholinergic mechanisms . The supplied compound is a white to off-white powder or crystalline powder with a high purity of ≥98% (HPLC) and a molar mass of 398.33 g/mol . It is essential to store the product at +2 to +8 °C to maintain stability . This product is intended for research and development purposes only in laboratory settings. It is strictly "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind.

Properties

IUPAC Name

[(3S)-1,1-dimethylpyrrolidin-1-ium-3-yl] (2R)-2-cyclopentyl-2-hydroxy-2-phenylacetate;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28NO3.BrH/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15;/h3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3;1H/q+1;/p-1/t17-,19-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPNYRYCIDCJBOM-QQTWVUFVSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1(CC[C@@H](C1)OC(=O)[C@@](C2CCCC2)(C3=CC=CC=C3)O)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40199205
Record name erythro-Glycopyrronium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40199205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51186-83-5, 129784-12-9
Record name erythro-Glycopyrronium bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51186-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycopyrronium bromide [INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051186835
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycopyrrolate, (2R,3'S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129784129
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name erythro-Glycopyrronium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40199205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLYCOPYRROLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V92SO9WP2I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name GLYCOPYRROLATE, (2R,3'S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68EL47CXSP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Base Synthesis of Glycopyrronium Bromide

The synthesis of erythro-glycopyrronium bromide begins with the reaction of glycopyrronium base (3-[(cyclopentylhydroxyphenylacetyl)oxy]-1,1-dimethylpyrrolidinium) with methyl bromide. This quaternization step is critical for introducing the bromide counterion and establishing the compound’s ionic character. The reaction is typically conducted in polar aprotic solvents such as acetone or methyl ethyl ketone (MEK), which facilitate the nucleophilic substitution mechanism.

Key parameters influencing this stage include:

  • Temperature : Maintained between −5°C and 5°C during methyl bromide addition to prevent side reactions.

  • Solvent Selection : Acetone is preferred over MEK due to its ability to favor the formation of the desired R,S and S,R diastereoisomers in a 60:40 ratio, reducing subsequent purification demands.

  • Stoichiometry : A slight excess of methyl bromide (1.1 equivalents) ensures complete quaternization of the glycopyrronium base.

Diastereoisomeric Control

This compound exists as a racemic mixture of two diastereoisomeric pairs: the pharmacologically active R,S/S,R pair and the inactive R,R/S,S pair. Traditional methods yielded a near 50:50 ratio of these pairs, necessitating extensive recrystallization. Modern protocols address this by optimizing solvent systems during the methylation step. For example, acetone increases the proportion of the active diastereoisomers to 60%, significantly improving process efficiency.

Crystallization and Purification Techniques

Primary Crystallization

Following the quaternization reaction, the crude product is subjected to controlled crystallization to isolate the active diastereoisomers. The process involves:

  • Solvent Mixture : A combination of methanol and MEK (1:7 v/v) at reflux temperatures (75–85°C).

  • Cooling Rate : Slow cooling at 30°C/hour to −10°C–0°C promotes uniform crystal growth and minimizes inclusion of impurities.

  • Filtration and Washing : The crystallized product is isolated via centrifugation and washed with cold MEK to remove residual solvents and byproducts.

Table 1: Yield and Purity After Primary Crystallization

ParameterValue
Initial Crude Mass15 kg
Recovered Mass7 kg
Purity (HPLC)≥99%
Diastereoisomeric Purity94–95%

Sequential Recrystallization

To achieve pharmacopeial standards, multiple recrystallization steps are employed. Each iteration further reduces the R,R/S,S pair and residual impurities:

  • Second Recrystallization :

    • Solvent: Methanol/MEK (1:4.4 v/v)

    • Yield: 5.3 kg from 7 kg input

    • Diastereoisomeric Purity: ≥99.5%

  • Third Recrystallization :

    • Solvent: Methanol/MEK (1:7.9 v/v)

    • Yield: 4.9 kg from 5.3 kg input

    • Diastereoisomeric Purity: ≥99.8%

Table 2: Cumulative Impact of Recrystallization

StepInput MassOutput MassPurity (%)Diastereoisomeric Purity (%)
115 kg7 kg99.094–95
27 kg5.3 kg99.999.5
35.3 kg4.9 kg99.9599.8

Solvent Optimization and Particle Size Control

Solvent Selection Criteria

The choice of solvent directly influences both diastereoisomeric selectivity and particle size distribution:

  • Acetone : Enhances the R,S/S,R ratio during methylation and produces finer particles (10–50 µm) compared to MEK.

  • MEK-Methanol Mixtures : Facilitate selective crystallization of the active diastereoisomers while eliminating hydrophobic impurities.

Particle Size Engineering

For inhalation formulations, a narrow particle size distribution (1–5 µm post-micronization) is essential. The patented method achieves this by:

  • Controlled Cooling : Linear cooling rates prevent agglomeration.

  • High-Purity Solvents : Minimize nucleation inhibitors that distort crystal growth.

Analytical Validation and Quality Assurance

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is critical for quantifying diastereoisomeric impurities:

Table 3: HPLC Parameters for Purity Assessment

ParameterSpecification
ColumnC18, 250 × 4.6 mm, 5 µm
Mobile PhaseAcetonitrile:Buffer (30:70)
Flow Rate1.0 mL/min
DetectionUV at 210 nm
Retention Time (Active)8.2 min
Retention Time (Impurity)10.5 min
Limit of Detection0.03%
Limit of Quantification0.1%

This method ensures that the R,R/S,S pair is maintained below 0.2%, complying with pharmacopeial standards.

Thermal Analysis

Differential scanning calorimetry (DSC) confirms the compound’s melting point (193.2°C–194.5°C), serving as a secondary purity indicator.

Industrial-Scale Manufacturing Considerations

Scalability Challenges

  • Solvent Recovery : MEK and methanol are recycled via distillation, reducing environmental impact.

  • Micronization Stability : The narrow particle size distribution of the final product (achieved through controlled crystallization) ensures consistent aerosol performance in dry powder inhalers.

Yield Optimization

Despite high purity, the process yield remains 20–30% due to losses during recrystallization. Strategies to improve yield include:

  • Solvent Ratio Adjustment : Increasing MEK content in later recrystallization steps reduces co-precipitation of impurities.

  • Catalyst Exploration : Phase-transfer catalysts may accelerate quaternization, though none are currently employed in patented methods.

Comparative Analysis with Traditional Methods

Diastereoisomeric Purity

Traditional methods relying on MEK alone produced a 50:50 diastereoisomeric ratio, necessitating ≥4 recrystallizations to achieve 99% purity. The acetone-based method reduces this to 3 steps, cutting production time by 25%.

Particle Size Consistency

Legacy processes yielded irregular particles (50–200 µm), complicating micronization. Modern crystallization generates uniform crystals (10–50 µm), enhancing formulation stability .

Chemical Reactions Analysis

Types of Reactions

Erythro-Glycopyrronium bromide primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in hydrolysis reactions under acidic or basic conditions .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include strong acids or bases for hydrolysis and various nucleophiles for substitution reactions. The reactions are typically carried out at controlled temperatures to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, hydrolysis can yield the corresponding alcohol and acid, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Erythro-Glycopyrronium bromide has a wide range of scientific research applications:

Mechanism of Action

Erythro-Glycopyrronium bromide exerts its effects by competitively blocking muscarinic receptors, particularly the M1 and M3 receptors. This inhibition prevents the binding of acetylcholine, leading to reduced bronchoconstriction and decreased secretion of mucus in the airways. The compound’s action on these receptors helps improve airflow and reduce COPD symptoms .

Comparison with Similar Compounds

Structural and Functional Differences

Parameter erythro-Glycopyrronium Bromide Sepantronium Bromide (YM-155)
Molecular Formula C₁₉H₂₈NO₃·Br C₂₀H₁₉BrN₄O₃
Molecular Weight 398.33 g/mol 443.29 g/mol
CAS Number 51186-83-5 781661-94-7
Primary Mechanism mAChR antagonist (M₃ > M₁/M₂) Survivin inhibitor (IC₅₀ = 0.54 nM)
Indications COPD, hyperhidrosis, anesthesia Oncology (e.g., prostate cancer)
Key Efficacy Metrics 24-hour bronchodilation in COPD 80% tumor growth inhibition in PC-3 xenografts

Sepantronium bromide targets survivin, a protein overexpressed in cancer cells, and inhibits its activity at nanomolar concentrations .

Ritropirronium Bromide

Ritropirronium bromide is listed as a synonym for this compound in some databases, sharing identical CAS numbers and structural descriptors . This reflects regional nomenclature variations rather than pharmacological differences.

Atropine

  • Peripheral Selectivity : erythro-Glycopyrronium’s quaternary structure limits central nervous system penetration, reducing side effects like sedation .
  • Duration of Action : erythro-Glycopyrronium’s slow receptor dissociation allows prolonged effects compared to atropine’s shorter duration .

Key Research Findings

Efficacy in COPD

  • In a model-based study, glycopyrronium bromide 50 μg once daily provided sustained bronchodilation with minimal systemic accumulation .
  • Fixed-dose combinations with formoterol showed rapid onset and 24-hour efficacy, superior to salbutamol in placebo-controlled trials .

Biological Activity

Erythro-Glycopyrronium bromide, a long-acting muscarinic antagonist (LAMA), has garnered attention for its therapeutic potential, particularly in the treatment of chronic obstructive pulmonary disease (COPD) and excessive salivation. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant clinical studies.

Target and Mode of Action

This compound acts primarily as a muscarinic receptor antagonist. By competitively blocking acetylcholine from binding to muscarinic receptors (M1, M2, and M3), it inhibits cholinergic transmission. This blockade leads to decreased smooth muscle contraction, reduced glandular secretion, and an overall dampening of parasympathetic nervous system activity.

Biochemical Pathways

The inhibition of muscarinic receptors affects several biochemical pathways:

  • Bronchodilation : By blocking M3 receptors in the airways, this compound reduces bronchoconstriction, thereby improving airflow in patients with respiratory conditions .
  • Reduction of Salivation : It is effective in managing sialorrhea by decreasing salivary gland secretion through M3 receptor antagonism .

Pharmacokinetics

This compound is rapidly absorbed following inhalation, with systemic concentrations declining quickly thereafter. The compound is primarily eliminated via renal excretion, with some metabolic pathways involving hydrolysis leading to various byproducts.

Table 1: Pharmacokinetic Profile

ParameterValue
AbsorptionRapid after inhalation
EliminationPrimarily renal
Half-lifeApproximately 5-7 hours
BioavailabilityHigh via inhalation

Clinical Efficacy

Numerous clinical studies have demonstrated the efficacy of this compound in improving lung function and reducing symptoms in COPD patients.

Key Findings from Clinical Trials

  • Improvement in Lung Function : Inhaled this compound significantly increased forced expiratory volume (FEV1) in patients with moderate to severe COPD. Studies reported a mean trough FEV1 increase of approximately 121 mL to 142 mL compared to placebo over a treatment period .
  • Reduction in Exacerbations : Long-term use has been associated with a decrease in the frequency of exacerbations among COPD patients .
  • Safety Profile : The compound has shown a favorable safety profile, with common side effects including dry mouth but no significant adverse events reported during trials .

Case Studies

Case Study 1: COPD Management
A randomized controlled trial involving 257 patients assessed the efficacy of this compound combined with indacaterol. Results indicated significant improvements in FEV1 and quality of life scores compared to placebo and monotherapy groups .

Case Study 2: Sialorrhea Treatment
In a study focused on children with sialorrhea, doses of this compound were administered via various routes. The results demonstrated a dose-dependent reduction in salivary secretion, highlighting its effectiveness for this condition .

Q & A

Q. How can researchers determine the solubility of erythro-glycopyrronium bromide in various solvents for experimental design?

To assess solubility, prepare saturated solutions in solvents like water, ethanol, or dichloromethane at controlled temperatures (e.g., 24°C). Use gravimetric analysis or UV-Vis spectroscopy to quantify dissolved compound concentrations. Evidence suggests solubility in water and ethanol but limited solubility in dichloromethane . For precise measurements, conduct triplicate trials and validate with HPLC (high-performance liquid chromatography) to confirm purity post-dissolution .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Follow OSHA-compliant guidelines:

  • Use PPE (gloves, safety goggles, N95 masks) to avoid inhalation or dermal contact.
  • Work in fume hoods to minimize aerosol formation.
  • Store in airtight containers at room temperature (melting point: 175°C) away from incompatible substances .
  • In case of accidental exposure, rinse eyes with water for ≥15 minutes and seek medical evaluation for systemic symptoms .

Q. How should researchers validate the identity and purity of this compound?

Employ spectroscopic methods (e.g., NMR for structural confirmation) and chromatographic techniques (HPLC or GC with a polar stationary phase) to assess purity. Cross-reference retention times with certified reference standards (CAS 51186-83-5). Confirm molecular weight (399.342 g/mol) via mass spectrometry .

Advanced Research Questions

Q. What methodological considerations are essential for optimizing dosing routes (e.g., oral vs. intravenous) in preclinical studies?

  • Intramuscular (IM) vs. Intravenous (IV): IM administration provides rapid absorption (peak plasma levels within 30–60 minutes) and prolonged antisialogogue effects, while IV ensures immediate bioavailability but requires cardiovascular monitoring due to potential arrhythmia risks .
  • Oral administration delays onset (2–3 hours) and prolongs duration, making it less suitable for acute studies. Use dose-response curves (e.g., 0.2 mg IM as a starting point) to balance efficacy and adverse effects like subjective discomfort at higher doses .

Q. How can researchers address contradictions in bromide concentration data across analytical studies?

Discrepancies may arise from methodological variations (e.g., detection limits, sample preparation). For example, historical bromide assays using colorimetry may yield higher detection thresholds (0.10 mg/L) compared to modern ion chromatography. Standardize protocols across studies and include internal controls (e.g., spiked samples) to improve reproducibility .

Q. What strategies mitigate the lack of toxicological and ecological data for this compound?

  • Conduct in vitro cytotoxicity assays (e.g., MTT assay on human cell lines) to preliminarily assess toxicity.
  • Use computational models (e.g., QSAR) to predict ecotoxicological impacts on aquatic organisms.
  • Adhere to disposal guidelines: incinerate via licensed facilities to prevent environmental contamination .

Q. Which statistical approaches are appropriate for analyzing dose-response relationships in this compound studies?

  • Apply nonlinear regression models (e.g., sigmoidal Emax models) to estimate EC50 values.
  • Use ANOVA with post-hoc Tukey tests to compare efficacy across dosing routes.
  • For longitudinal data, mixed-effects models account for inter-subject variability in repeated measures .

Q. How should researchers design studies to extrapolate pharmacological data from glycopyrronium bromide formulations to this compound?

  • Compare stereochemical differences (erythro vs. threo isomers) using chiral chromatography to assess binding affinity to muscarinic receptors.
  • Replicate clinical trial designs (e.g., randomized crossover studies) but exclude human/animal therapeutic endpoints, focusing instead on mechanistic outcomes like receptor occupancy .

Methodological Gaps and Future Directions

  • Data Gaps: Limited ecotoxicological and chronic toxicity data necessitate tiered testing under OECD guidelines.
  • Analytical Challenges: Develop validated LC-MS/MS protocols for low-concentration detection in biological matrices.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.